molecular formula C20H17F3N4O4S B2939954 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 618067-04-2

2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2939954
CAS RN: 618067-04-2
M. Wt: 466.44
InChI Key: CNZMEIRVOXDJID-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is known as 2-((E)-2-(((E)-4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid . It has a CAS number of 21938-67-0 .

Physical and Chemical Properties The molecular formula of the compound is C13H13N3O5S . It has a molecular weight of 323.324 . The compound has a density of 1.6±0.1 g/cm3 . The exact mass is 323.057587 . The LogP value is 1.64 . The index of refraction is 1.683 .

Scientific Research Applications

Antimicrobial Activity

Compounds related to the specified chemical structure have demonstrated significant antimicrobial properties. For instance, rhodanine-3-acetic acid derivatives have shown activity against a range of bacteria, mycobacteria, and fungi, with specific compounds exhibiting high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Another study highlighted the synthesis and antimicrobial activities of thiazole and pyrazole derivatives, indicating some compounds with promising antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been a focus of research. Notably, 4-thiazolidinones containing benzothiazole moieties have been screened for antitumor activity, revealing certain compounds with activity against various cancer cell lines, including leukemia and melanoma (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, novel zinc phthalocyanine derivatives substituted with Schiff base groups have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antifibrotic Activity

Research into the antifibrotic activity of amino(imino)thiazolidinone derivatives has identified compounds with significant reduction in the viability of fibroblasts without exhibiting anticancer effects, indicating their potential for further testing in antifibrotic therapy (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

properties

IUPAC Name

2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O4S/c1-31-15-7-11(5-6-14(15)28)10-24-27-19-26-18(30)16(32-19)9-17(29)25-13-4-2-3-12(8-13)20(21,22)23/h2-8,10,16,28H,9H2,1H3,(H,25,29)(H,26,27,30)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZMEIRVOXDJID-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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